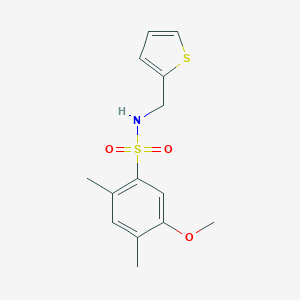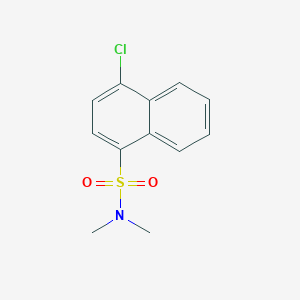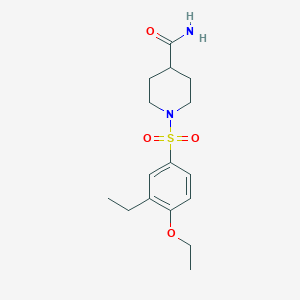![molecular formula C18H25NO3S B511671 (Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine CAS No. 1011635-26-9](/img/structure/B511671.png)
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine is an organic compound with the molecular formula C18H25NO3S and a molecular weight of 335.462 g/mol . It is a sulfonamide derivative of naphthalene, characterized by the presence of a butoxy group at the 4-position and a tert-butyl group attached to the nitrogen atom of the sulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 4-nitronaphthalene.
Reduction: The nitro group is then reduced to form 4-aminonaphthalene.
Sulfonation: 4-aminonaphthalene is sulfonated to introduce the sulfonamide group, forming 4-aminonaphthalene-1-sulfonamide.
Alkylation: The sulfonamide is then alkylated with tert-butyl chloride to introduce the tert-butyl group.
Butoxylation: Finally, the compound is butoxylated to introduce the butoxy group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-butylbenzenesulfonamide: Similar structure but lacks the butoxy group.
N-butylbenzenesulfonamide: Similar sulfonamide structure but with a butyl group instead of tert-butyl and butoxy groups.
Uniqueness
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine is unique due to the presence of both butoxy and tert-butyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
1011635-26-9 |
|---|---|
Fórmula molecular |
C18H25NO3S |
Peso molecular |
335.5g/mol |
Nombre IUPAC |
4-butoxy-N-tert-butylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-5-6-13-22-16-11-12-17(15-10-8-7-9-14(15)16)23(20,21)19-18(2,3)4/h7-12,19H,5-6,13H2,1-4H3 |
Clave InChI |
SLGLCPJZKXPEBG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)C |
SMILES canónico |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511596.png)
![3-fluoro-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide](/img/structure/B511597.png)

amine](/img/structure/B511607.png)




amine](/img/structure/B511620.png)

amine](/img/structure/B511623.png)
amine](/img/structure/B511631.png)
